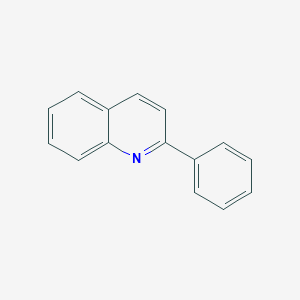

2-Phenylchinolin

Übersicht

Beschreibung

2-Phenylquinoline is an aromatic heterocyclic compound that belongs to the quinoline family. It consists of a quinoline core structure with a phenyl group attached at the second position. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

2-Phenylquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It shows potential as an antinociceptive agent, providing pain relief in various models of pain.

Wirkmechanismus

Target of Action

2-Phenylquinoline primarily targets bacterial efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus and the efflux pump in Escherichia coli . These pumps are responsible for the expulsion of toxic substances and antibiotics out of the cell, contributing to antibiotic resistance.

Mode of Action

2-Phenylquinoline acts as an efflux pump inhibitor (EPI) . It inhibits the efflux pump’s ability to expel antibiotics, thereby increasing the intracellular concentrations of these drugs . This compound also interferes with the energy required by the efflux systems, leading to efflux pump inhibition .

Biochemical Pathways

The action of 2-Phenylquinoline affects the proton motive force (PMF) . The PMF is crucial for the activity of efflux pumps, and by destabilizing it, 2-Phenylquinoline impairs ATP production, which is necessary for the functioning of efflux pumps .

Result of Action

The inhibition of efflux pumps by 2-Phenylquinoline leads to an increase in the intracellular concentration of antibiotics, enhancing their efficacy . At bactericidal concentrations, 2-Phenylquinoline increases membrane permeabilization and depletes ATP, leading to cell death .

Biochemische Analyse

Biochemical Properties

2-Phenylquinoline has been found to interact with various enzymes and proteins. For instance, it has been used in the development of Staphylococcus aureus NorA efflux pump inhibitors . In this context, 2-Phenylquinoline interacts with the NorA efflux pump, a bacterial protein that contributes to antimicrobial resistance by allowing bacteria to grow at sub-inhibitory drug concentrations .

Cellular Effects

2-Phenylquinoline has been found to have significant effects on various types of cells. For example, it has been shown to have antinociceptive properties, meaning it can reduce the sensation of pain . This effect was observed in mice, suggesting that 2-Phenylquinoline may interact with cellular processes related to pain perception .

Molecular Mechanism

The molecular mechanism of 2-Phenylquinoline involves its interaction with specific biomolecules. For instance, in the context of antimicrobial resistance, 2-Phenylquinoline acts as an efflux pump inhibitor, preventing the expulsion of antibiotics from bacterial cells and thereby enhancing the effectiveness of antibiotic treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylquinoline can be synthesized through various methods, including classical named reactions such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . One common method involves the reaction of aniline, benzylamine, and aliphatic alcohols (such as ethanol, n-propanol, or n-butanol) in the presence of a catalyst like iron(III) chloride hexahydrate in tetrachloromethane .

Industrial Production Methods: Industrial production of 2-Phenylquinoline often involves the use of rare-earth metal catalysts and green synthetic routes. For example, the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions in water has been reported .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound of 2-Phenylquinoline, known for its broad spectrum of biological activities.

2-Phenylquinoline-4-carboxylic acid: A derivative with additional functional groups that enhance its biological activity.

2-Phenyl-3-methylquinoline: Another derivative with a methyl group at the third position, showing different pharmacological properties.

Uniqueness: 2-Phenylquinoline is unique due to its specific structure, which allows it to act as an effective efflux pump inhibitor. This property makes it particularly valuable in the development of new antibacterial agents to combat antibiotic resistance .

Biologische Aktivität

2-Phenylquinoline (2-PhQ) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of antiviral and antibacterial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2-PhQ, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

2-PhQ derivatives have been identified as promising candidates for various therapeutic applications, notably against viral infections such as SARS-CoV-2 and bacterial infections caused by resistant strains of Staphylococcus aureus.

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2-PhQ against SARS-CoV-2. A notable investigation demonstrated that specific derivatives exhibited significant inhibitory effects on viral replication. For instance, compounds such as 6g and 7k displayed IC50 values of 0.42 μM and 1.41 μM against helicase unwinding activity, indicating their potential as antiviral agents targeting viral replication mechanisms .

Key Findings:

- EC50 Values: The most promising 2-PhQ derivatives showed EC50 values ranging from 2.6 to 13 μM against SARS-CoV-2, with low cytotoxicity (CC50 > 100 μM) .

- Mechanism of Action: The proposed mechanism involves interference with autophagy processes that are critical for viral replication, similar to other quinoline derivatives .

Antibacterial Activity

The antibacterial properties of 2-PhQ have also been extensively studied, particularly its role as a NorA efflux pump inhibitor in Staphylococcus aureus. This is crucial for overcoming antibiotic resistance in clinical settings.

Structure-Activity Relationships (SAR)

Research into the SAR of 2-PhQ has revealed important insights into how modifications can enhance antibacterial efficacy:

- C-4 Position Modification: An alkylamino chain at the C-4 position significantly improves NorA EPI activity.

- C-6 Position Substitution: The introduction of a methoxy group at C-6 enhances activity while reducing host cell toxicity .

- Aryl Moiety Variations: Different aryl groups at the C-2 position were explored, with some substitutions leading to improved EPI activity against resistant strains .

Table 1: Antibacterial Activity of Selected 2-PhQ Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 5a | S. aureus | 8 | High |

| 5b | MRSA | 16 | Moderate |

| 37a | S. aureus | 4 | Excellent |

Case Studies

Several case studies exemplify the effectiveness of 2-PhQ derivatives in clinical and laboratory settings:

- Inhibition of MRSA: A study demonstrated that a novel derivative (Compound 37a ) restored ciprofloxacin activity against resistant S. aureus strains, showcasing a synergistic effect when used in combination with traditional antibiotics .

- Broad-Spectrum Antiviral Effects: Another investigation revealed that certain 2-PhQ compounds exhibited broad-spectrum activity not only against SARS-CoV-2 but also other human coronaviruses, indicating their potential utility in treating various viral infections .

Eigenschaften

IUPAC Name |

2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEXLNMNADBYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210115 | |

| Record name | 2-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-96-4 | |

| Record name | 2-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-Phenylquinoline is C15H11N, and its molecular weight is 205.26 g/mol.

ANone: 2-Phenylquinoline and its derivatives have been characterized using a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information on the structure and connectivity of atoms within the molecule, such as through 1H-NMR [] and 13C-NMR [].

- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule based on their characteristic vibrations [, , , ].

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound [].

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, often utilized to study interactions with other molecules like DNA [, ].

- Fluorescence Spectroscopy: This technique is used to study the fluorescence properties of 2-phenylquinoline derivatives, particularly their potential as sensors [, , ].

ANone: Research has explored several biological activities of 2-Phenylquinoline derivatives, including:

- Antimalarial activity: Derivatives like 4-methylamino-2-phenylquinoline analogs showed promising activity against the Plasmodium falciparum parasite [].

- Anticancer activity: Studies demonstrated that 2-phenylquinoline-estradiol hybrids can selectively degrade the estrogen receptor-α (ER-α), making them potential candidates for anticancer therapy [, ].

- Antibacterial activity: Several 2-phenylquinoline derivatives showed activity against various bacteria, notably as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance [, ].

- Antifungal activity: Studies have identified 4-thioquinoline compounds with potent antifungal properties [].

- Antinociceptive activity: Alkaloid extracts from Galipea longiflora, containing 2-phenylquinoline, exhibited antinociceptive effects in mice models [, ].

ANone: Modifying the 2-Phenylquinoline scaffold significantly impacts its biological activity, potency, and selectivity.

- Substitution at the 2-position: Modifications at this position have shown various effects depending on the substituent and target. For example, while 2-phenylquinoline-estradiol hybrids exhibited anticancer activity [], replacing the phenyl group with alkyl chains like n-propyl or n-pentyl resulted in antileishmanial activity [].

- Substitution at the 4-position: This position is crucial for fine-tuning activity. Studies on 4-methylamino-2-phenylquinoline analogs identified specific substituents at this position, like morpholine, piperidine, and imidazole, as enhancing antimalarial activity []. Similarly, introducing methoxy groups at the 4-position of 2-phenylquinolines led to potent Staphylococcus aureus NorA efflux pump inhibitors [].

- Substitution at the 3-position: This position plays a crucial role in influencing the affinity and selectivity for the neurokinin-3 receptor. Introducing hydroxyl or amino groups at this position significantly enhanced the binding affinity, highlighting its importance in developing selective antagonists [].

ANone: Several methods have been developed for synthesizing 2-Phenylquinoline derivatives:

- Doebner Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, often catalyzed by Lewis acids [].

- Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde with a ketone or aldehyde bearing an α-methylene group [].

- Povarov Reaction: This multicomponent reaction utilizes an aniline, an aldehyde, and an activated alkene to construct the quinoline ring system [].

ANone: Aside from their potential in pharmaceutical development, 2-Phenylquinoline derivatives are being explored for applications such as:

- Luminescent materials: Iridium (III) complexes containing 2-phenylquinoline ligands have shown promising luminescent properties, making them attractive candidates for use in organic light-emitting diodes (OLEDs) [, ].

- Fluorescence sensors: The aggregation-induced emission enhancement (AIEE) properties of some 2-phenylquinoline derivatives make them suitable for developing fluorescent probes for detecting specific analytes, such as 2,4,6-trinitrophenol (TNP) in water [].

ANone: The stability of 2-Phenylquinoline derivatives can vary depending on the specific structure and environmental conditions.

- In silico ADMET studies: These studies have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-Phenylquinoline derivatives, providing insights into their potential drug-likeness and guiding further optimization [, ].

- Liposomal formulations: For enhancing stability and delivery, researchers have explored incorporating 2-Phenylquinoline-based iridium complexes into liposomes, showcasing their potential for in vitro and in vivo bioimaging applications [].

ANone: Analytical techniques for studying 2-Phenylquinoline derivatives include:

- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of crystalline 2-phenylquinoline derivatives, revealing important insights into their molecular packing and intermolecular interactions [, , , , ].

ANone: Computational chemistry plays a significant role in understanding and designing new 2-Phenylquinoline derivatives.

- Docking studies: Researchers have employed docking simulations to predict the binding modes and interactions of 2-Phenylquinoline derivatives with their target proteins, such as the neurokinin-3 receptor [, ]. These studies provide valuable insights into the structural features important for activity and guide the design of more potent and selective ligands.

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies have been conducted on various 2-Phenylquinoline series to establish correlations between their physicochemical properties and biological activities [, ]. QSAR models help identify key molecular descriptors responsible for the observed activity and provide a basis for designing new molecules with improved properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.